molecular formula C8H10O2S B2529286 3-Methoxyphenylmethylsulfoxide CAS No. 13150-72-6

3-Methoxyphenylmethylsulfoxide

Cat. No. B2529286
CAS RN: 13150-72-6
M. Wt: 170.23
InChI Key: VTOBHSCIWASWJP-UHFFFAOYSA-N
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Description

3-Methoxyphenylmethylsulfoxide, also known as MMSO, is a sulfoxide compound that has been used in scientific research for its unique properties. MMSO is an organosulfur compound that has a methyl group and a methoxy group attached to a phenyl ring. It has been synthesized through various methods and has been used in several scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 3-Methoxyphenylmethylsulfoxide is not fully understood. However, it is believed that 3-Methoxyphenylmethylsulfoxide acts as a reducing agent due to the presence of the sulfur atom in the sulfoxide. The sulfur atom can donate electrons to reduce other compounds, making 3-Methoxyphenylmethylsulfoxide a useful tool in organic synthesis.
Biochemical and Physiological Effects
3-Methoxyphenylmethylsulfoxide has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. 3-Methoxyphenylmethylsulfoxide has been tested in vitro and in vivo and has shown promising results in reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

3-Methoxyphenylmethylsulfoxide has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various types of experiments. However, 3-Methoxyphenylmethylsulfoxide has some limitations. It can be toxic in high concentrations and can cause irritation to the skin and eyes. It is also not soluble in water, which can limit its use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 3-Methoxyphenylmethylsulfoxide in scientific research. One possible direction is the development of 3-Methoxyphenylmethylsulfoxide-based drugs for the treatment of inflammation and oxidative stress-related diseases. Another direction is the use of 3-Methoxyphenylmethylsulfoxide in electrochemical and photochemistry experiments to understand its potential as a reducing agent and ligand. Additionally, 3-Methoxyphenylmethylsulfoxide can be further optimized for higher yields and purity in the synthesis process. Further research is needed to fully understand the mechanism of action and potential applications of 3-Methoxyphenylmethylsulfoxide.
Conclusion
In conclusion, 3-Methoxyphenylmethylsulfoxide is a sulfoxide compound that has been used in scientific research for its unique properties. It can be easily synthesized and purified and has been used in various types of experiments. 3-Methoxyphenylmethylsulfoxide has shown promising results in reducing inflammation and oxidative stress and has several potential future directions for research. Further studies are needed to fully understand the mechanism of action and potential applications of 3-Methoxyphenylmethylsulfoxide.

Synthesis Methods

3-Methoxyphenylmethylsulfoxide can be synthesized through the oxidation of 3-methoxyphenylmethyl sulfide using hydrogen peroxide or m-chloroperbenzoic acid. The oxidation process converts the sulfur atom in the sulfide to a sulfoxide, resulting in the formation of 3-Methoxyphenylmethylsulfoxide. The synthesis method can be optimized for higher yields and purity.

Scientific Research Applications

3-Methoxyphenylmethylsulfoxide has been used in several scientific studies due to its unique properties. It has been used as a solvent for the dissolution of metal complexes, as a ligand for the synthesis of metal complexes, and as a reducing agent for organic compounds. 3-Methoxyphenylmethylsulfoxide has also been used in electrochemical studies and photochemistry experiments.

properties

IUPAC Name

1-methoxy-3-methylsulfinylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-10-7-4-3-5-8(6-7)11(2)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOBHSCIWASWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfinyl-3-methoxybenzene

CAS RN

13150-72-6
Record name 1-methanesulfinyl-3-methoxybenzene
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